ゲファピキサント
概要
説明
ゲファピキサントは、難治性慢性咳嗽および原因不明の慢性咳嗽の治療において有効性と安全性が示されている経口P2X3受容体拮抗薬です . 慢性咳嗽の患者において、咳嗽反射を抑制することで作用します . ゲファピキサントは、慢性咳嗽の治療薬として、日本、スイス、欧州連合で承認されています .
製法
ゲファピキサントは、結晶多形、塩、共結晶など、さまざまな固体形態で調製できます . 合成経路には、5-(2,4-ジアミノピリミジン-5-イルオキシ)-4-イソプロピル-2-メトキシベンゼンスルホンアミドの調製が含まれます . このプロセスには、特定の条件下で適切な出発物質を反応させて目的の化合物を生成することが含まれます。 工業的な生産方法は、コスト効率とスケーラビリティを確保しながら、収率と純度を最適化することに重点を置いています .
科学的研究の応用
Gefapixant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study P2X3 receptor antagonism and its effects on various biochemical pathways.
Medicine: Primarily used in clinical trials to evaluate its efficacy and safety in treating chronic cough.
Industry: Utilized in the development of new pharmaceuticals targeting P2X3 receptors.
作用機序
生化学分析
Biochemical Properties
Gefapixant is a selective antagonist of P2X3 receptors, with some activity against the P2X2/3 receptor subtype . P2X3 receptors are ATP-gated ion channels found on sensory C fibers of the vagus nerve in the airways . In vitro, gefapixant had nanomolar potency for the human P2X3 homotrimeric channel and P2X2/3 hetero-trimeric channel .
Cellular Effects
Gefapixant exerts its therapeutic effects by suppressing the cough reflex initiated by sensory C fibers of the vagus nerve . It inhibits the binding of ATP to P2X3 receptors, thereby reducing excessive C fiber activation by extracellular ATP and dampening the subsequent cough reflex . In clinical studies, patients experienced a significant reduction in 24-hour cough frequency compared to placebo .
Molecular Mechanism
The molecular mechanism of Gefapixant involves the selective antagonism of P2X3 receptors . The activation of these receptors is perceived as an urge to cough and initiates a cough reflex . Gefapixant inhibits the binding of ATP to P2X3 receptors, thereby reducing excessive C fiber activation by extracellular ATP and dampening the subsequent cough reflex .
Temporal Effects in Laboratory Settings
Gefapixant has shown significant reductions in 24-hour cough frequency compared to placebo at week 12 in COUGH-1 and at week 24 in COUGH-2 . These reductions were apparent by Week 4 and persisted throughout the remainder of the primary efficacy period .
Metabolic Pathways
Gefapixant is relatively minimally metabolized . Following oral administration, only 14% of the administered dose was recovered as metabolites in the urine and feces . The primary biotransformation pathways observed in gefapixant ADME studies included hydroxylation, O-demethylation, dehydrogenation, oxidation, and direct glucuronidation .
Subcellular Localization
The subcellular localization of Gefapixant is related to its target, the P2X3 receptors. These receptors are located on sensory C fibers of the vagus nerve in the airways . Gefapixant, as a selective antagonist, binds to these receptors, thereby reducing the activation of these fibers and the subsequent cough reflex .
準備方法
Gefapixant can be prepared in various solid-state forms, including crystalline polymorphs, salts, and co-crystals . The synthetic route involves the preparation of 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide . The process includes the reaction of appropriate starting materials under specific conditions to yield the desired compound. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
化学反応の分析
ゲファピキサントは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が含まれます。
置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループで置き換えることを伴います。一般的な試薬には、ハロゲンまたは求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
ゲファピキサントは、以下を含む幅広い科学研究への応用があります。
化学: P2X3受容体拮抗作用とそのさまざまな生化学経路への影響を研究するためのモデル化合物として使用されます。
生物学: 感覚神経の活動を調節する役割と、喘息、間質性膀胱炎、筋肉や骨の痛みなどの病状における潜在的な治療的応用について調査されています.
医学: 主に臨床試験で使用され、慢性咳嗽の治療における有効性と安全性を評価しています.
産業: P2X3受容体を標的とする新薬の開発に利用されています。
類似化合物との比較
ゲファピキサントは、エリアプリキサント、BLU-5937、シボピキサントなどの他のP2X3受容体拮抗薬と比較されます . これらの化合物は、P2X3受容体を標的としていますが、選択性と副作用プロファイルが異なります。 たとえば、エリアプリキサントとBLU-5937は、P2X3受容体に対してより選択的であり、ゲファピキサントと比較して味覚関連の副作用発生率が低くなっています . この選択性は、味覚障害に敏感な患者における臨床使用において、より好ましい可能性があります .
類似化合物
エリアプリキサント: 味覚関連の副作用発生率が低い、選択的なP2X3受容体拮抗薬です.
BLU-5937: 良好な安全性プロファイルを持つ、別の選択的なP2X3受容体拮抗薬です.
シボピキサント: 潜在的な治療的応用について調査されている、選択的なP2X3受容体拮抗薬です.
ゲファピキサントの独自性は、慢性咳嗽の治療における確立された有効性と安全性プロファイルであり、この病状の治療薬として利用可能な選択肢に貴重な追加を提供しています .
特性
IUPAC Name |
5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWURFKMDLAKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337212 | |
Record name | Gefapixant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015787-98-0 | |
Record name | Gefapixant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015787980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gefapixant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gefapixant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEFAPIXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6L7E3F1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gefapixant interact with its target and what are the downstream effects?
A1: Gefapixant acts as a selective antagonist of the P2X3 receptor, a subtype of purinergic receptors. [] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP). [] By binding to P2X3, Gefapixant blocks ATP-mediated signaling, thus reducing the activation of sensory nerve fibers, particularly C-fibers in the airways. [, ] This inhibition of P2X3 signaling ultimately leads to a reduction in cough reflex sensitivity. [, ]
Q2: Does Gefapixant demonstrate selectivity for P2X3 over other P2X subtypes?
A2: While Gefapixant exhibits selectivity for the P2X3 homotrimer, it can also modulate the activity of the P2X2/3 heterotrimer. [, ] This lack of complete selectivity is believed to contribute to taste disturbances observed as a side effect. [, ] Newer compounds, like Sivopixant, demonstrate higher selectivity for P2X3 over P2X2/3, potentially reducing the risk of taste-related side effects. []
Q3: What is the significance of ATP and P2X3 in chronic cough?
A3: Chronic cough is often associated with hypersensitivity of the cough reflex. [] ATP, released upon tissue injury or inflammation, acts as a key signaling molecule in the cough reflex pathway. [, ] P2X3 receptors, located on sensory nerve endings in the airways, are activated by ATP, leading to neuronal signaling and ultimately cough. [, ] Therefore, inhibiting P2X3 with Gefapixant can effectively reduce cough hypersensitivity in patients with chronic cough. [, ]
Q4: What is the primary route of Gefapixant elimination?
A4: Gefapixant is primarily eliminated through renal excretion, with approximately 64% of the administered dose recovered unchanged in urine. [] Metabolism plays a minor role in Gefapixant elimination. []
Q5: How does renal impairment affect Gefapixant exposure?
A5: Renal impairment significantly impacts Gefapixant exposure. [] Compared to individuals with normal renal function, those with mild, moderate, and severe renal impairment experience a 1.87-, 2.79-, and 3.76-fold increase in exposure, respectively. [] Dose adjustments are recommended for patients with severe renal impairment. []
Q6: Does Gefapixant interact with the OATP1B1 drug transporter?
A7: A study using pitavastatin, a sensitive OATP1B1 substrate, revealed that Gefapixant does not significantly affect pitavastatin exposure. [] This indicates that Gefapixant has a low potential to inhibit the OATP1B1 transporter in a clinically relevant manner. []
Q7: How is Gefapixant typically administered and what is the rationale for the dosing regimen?
A8: Gefapixant is typically administered orally twice daily. [] The pharmacokinetic profile, characterized by an accumulation ratio of approximately 2 at steady state and a mean apparent terminal half-life ranging from 8.2 to 9.6 hours, supports this regimen. []
Q8: What is the evidence supporting the efficacy of Gefapixant in treating chronic cough?
A9: Several clinical trials have investigated the efficacy of Gefapixant in patients with refractory or unexplained chronic cough. Meta-analyses of these trials indicate that moderate to high doses of Gefapixant effectively reduce both objective 24-hour cough frequency and awake cough frequency compared to placebo. [, ]
Q9: What dose of Gefapixant is most effective in reducing cough frequency?
A10: Meta-analysis suggests a dose-dependent effect of Gefapixant on cough frequency. [] Moderate doses (45–50 mg twice daily) show efficacy, but high doses (≥100 mg twice daily) demonstrate a more substantial reduction in both 24-hour and awake cough frequency. [] Notably, high doses also specifically improve nighttime cough frequency, which is not observed with moderate doses. []
Q10: What formulation challenges were encountered during the development of Gefapixant?
A12: Initially, the free base formulation of Gefapixant (F01) exhibited variable bioavailability and sensitivity to food and gastric pH. []
Q11: How were these formulation challenges addressed?
A13: To overcome the limitations of the free base formulation, a citric acid salt formulation (F04) was developed. [] This new formulation demonstrated enhanced drug solubilization, comparable bioavailability to the modified free base formulation (F02), and minimal impact from food or proton pump inhibitors (PPIs). []
Q12: What formulation of Gefapixant is used in the commercial product?
A14: The commercial product utilizes a slightly modified version of the F04 formulation, designated as F04B. [] This formulation has been shown to be bioequivalent to F04A, ensuring consistent pharmacokinetic properties and clinical performance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。